

physical and chemical properties of 1,4,7-Trioxacyclotridecane-8,13-dione

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Compound of Interest

Compound Name: 1,4,7-Trioxacyclotridecane-8,13-dione

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An In-Depth Technical Guide to 1,4,7-Trioxacyclotridecane-8,13-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trioxacyclotridecane-8,13-dione, also known as cyclic diethylene glycol adipate, is a macrocyclic ester of significant interest in materials science and food safety. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and characterization. It is primarily identified as a non-intentionally added substance (NIAS) migrating from food packaging adhesives and holds potential as a monomer for the synthesis of novel polyesters through ring-opening polymerization (ROP). This guide consolidates available data, including detailed spectral information, to serve as a foundational resource for researchers.

Core Properties

1,4,7-Trioxacyclotridecane-8,13-dione is a white solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	6607-34-7	[1][2][3]
Molecular Formula	C ₁₀ H ₁₆ O ₅	[2][3][4]
Molecular Weight	216.23 g/mol	[2][3][4]
IUPAC Name	1,4,7-trioxacyclotridecane-8,13-dione	[5]
Synonyms	Cyclic diethylene glycol adipate, 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione	[2][4]
Melting Point	79-80 °C	[1][3][6]
Boiling Point	458.1 °C at 760 mmHg	[6]
Density	1.099 g/cm ³	[6]

Synthesis and Purification

The primary synthetic route to **1,4,7-Trioxacyclotridecane-8,13-dione** is the cyclization reaction between adipic acid and diethylene glycol.[1] This esterification is typically conducted under conditions that favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis

While a detailed, peer-reviewed protocol for the synthesis of this specific molecule is not readily available in the public domain, a general procedure can be inferred from standard macrocyclization techniques.

Materials:

- Adipic acid
- Diethylene glycol

- Toluene (or another suitable nonpolar solvent)
- p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

Apparatus:

- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- Equimolar amounts of adipic acid and diethylene glycol are dissolved in toluene in a round-bottom flask.
- A catalytic amount of p-toluenesulfonic acid is added to the mixture.
- A Dean-Stark apparatus and condenser are fitted to the flask.
- The reaction mixture is heated to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards ester formation.
- The reaction is monitored (e.g., by TLC or GC) until the starting materials are consumed.
- Upon completion, the reaction mixture is cooled to room temperature.
- The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).
- The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
- The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product, which may contain linear oligomers and unreacted starting materials, typically requires purification. Common methods include:

- Recrystallization: The solid crude product can be recrystallized from a suitable solvent system.
- Column Chromatography: Silica gel chromatography can be employed to separate the cyclic product from impurities.

The logical workflow for the synthesis and purification is illustrated in the diagram below.



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Caption: General workflow for the synthesis and purification of **1,4,7-Trioxacyclotridecane-8,13-dione**.

Chemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The key analytical techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene groups adjacent to the ester and ether functionalities.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester groups and the carbons of the diethylene glycol unit.

¹ H NMR Spectral Data (Predicted)	
Chemical Shift (δ, ppm)	Assignment
4.2–4.4	Methylene protons of the diethylene glycol moiety (-O-CH ₂ -CH ₂ -O-)
2.3–2.5	Methylene protons adjacent to the ester carbonyl group (-CH ₂ -COO-)

¹³ C NMR Spectral Data (Predicted)	
Chemical Shift (δ, ppm)	Assignment
170-175	Carbonyl carbons of the ester groups (-COO-)
60-70	Carbons of the diethylene glycol unit (-O-CH ₂ -CH ₂ -O-)

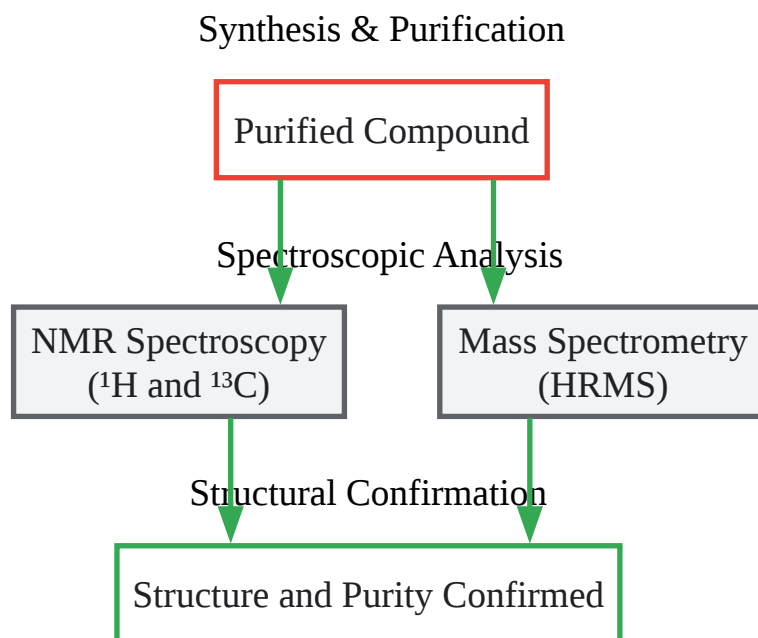
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

High-Resolution Mass Spectrometry Data		
Ion	Calculated m/z	Observed m/z
[M+H] ⁺	217.1074	217.1067
Fragment ([M+H] ⁺ - C ₄ H ₈ O ₂)	155.0708	155.0699

The fragmentation pattern, notably the loss of a diethylene glycol unit, provides structural confirmation.

The analytical workflow for characterization is depicted in the following diagram.



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Caption: Analytical workflow for the structural characterization of the compound.

Applications and Areas of Research

Non-Intentionally Added Substance (NIAS) in Food Packaging

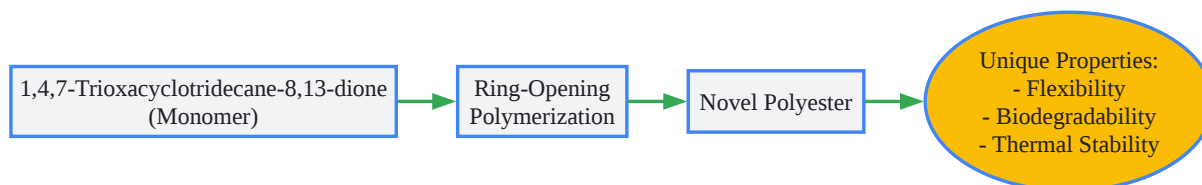
A significant area of research concerning **1,4,7-Trioxacyclotridecane-8,13-dione** is its role as a NIAS. It has been identified as a migrant from polyurethane adhesives used in multilayer food packaging.[6] This has led to studies focused on its detection, quantification, and potential toxicological effects.

Monomer for Ring-Opening Polymerization (ROP)

Due to its cyclic structure, **1,4,7-Trioxacyclotridecane-8,13-dione** is a potential monomer for the synthesis of novel polyesters via ring-opening polymerization (ROP). The resulting polymers could exhibit unique properties such as enhanced flexibility, biodegradability, and thermal stability, conferred by the trioxa-macrocyclic structure.

While specific experimental protocols for the ROP of this particular monomer are not widely published, a general approach would involve the use of a suitable catalyst, such as a tin or zinc-based compound, to initiate the polymerization.

The logical relationship for its application as a monomer is shown below.



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Caption: Logical flow from monomer to polymer with unique properties via ROP.

Biological Activity

Limited data is available on the biological activity of **1,4,7-Trioxacyclotridecane-8,13-dione**. A study investigating the migration of cyclic polyester oligomers from food packaging adhesives, which included this compound, reported weak androgen receptor antagonism in in vitro assays. However, it's important to note that this study was conducted on a mixture of compounds, and further research is needed to determine the specific activity of the pure substance.

Safety and Handling

Based on available safety data, **1,4,7-Trioxacyclotridecane-8,13-dione** should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic diester with established relevance in the field of food contact materials and potential applications in polymer chemistry. This guide has provided a summary of its known physical and chemical properties, along with inferred experimental approaches for its synthesis and characterization. Further research is warranted

to develop detailed synthetic and polymerization protocols and to fully elucidate its toxicological and biological profile. This document serves as a valuable starting point for researchers and professionals working with this compound.

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